molecular formula C20H28N4O2 B2839083 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2320516-08-1

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2839083
CAS No.: 2320516-08-1
M. Wt: 356.47
InChI Key: SYSHRZUQNLVOCZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.47. The purity is usually 95%.
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Scientific Research Applications

Isoxazole Derivatives as Antimicrobial Agents

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. These compounds, including thiazolidinones linked with piperazine moieties, exhibit promising antimicrobial properties, suggesting the potential for the development of new antibacterial and antifungal agents (Patel et al., 2012).

Isoxazolium Salt Reactivity

The reactivity of isoxazolium salts with aromatic aldehydes has been studied, providing insights into the synthesis of various organic compounds. This research underscores the versatility of isoxazole derivatives in organic synthesis, potentially including the synthesis of complex molecules like the one of interest (Alberola et al., 1993).

Antitumor Evaluation of Isoxazole Derivatives

Isoxazole derivatives have been synthesized and evaluated for their potential antitumor activity. Such compounds, including isoxazolo[5,4-b]pyridines, show promise as antitumor agents, indicating the potential for the development of novel cancer therapeutics (Hamama et al., 2012).

Tautomerism and Solid-State Structure

The study of tautomerism and solid-state structure of isoxazolin-5-one derivatives provides fundamental chemical insights that could inform the development of novel compounds with specific desired properties, such as enhanced stability or biological activity (Sarlo, 1967).

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-14-18(15(2)26-23-14)12-24-9-7-16(8-10-24)13-25-20-11-17-5-3-4-6-19(17)21-22-20/h11,16H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSHRZUQNLVOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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